(1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone

Medicinal Chemistry Fragment-Based Drug Design Synthetic Chemistry

(1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone (CAS 1033055-28-5) is a low-molecular-weight (165.19 Da) heterocyclic building block belonging to the pyrazole-carboxamide class, featuring a 1H-pyrazole ring linked at the 4-position to a pyrrolidine amide. Its computed physicochemical profile includes a topological polar surface area (TPSA) of 48.99 Ų and a consensus LogP of 0.58, placing it within favorable oral drug-like space.

Molecular Formula C8H11N3O
Molecular Weight 165.196
CAS No. 1033055-28-5
Cat. No. B2950491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone
CAS1033055-28-5
Molecular FormulaC8H11N3O
Molecular Weight165.196
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CNN=C2
InChIInChI=1S/C8H11N3O/c12-8(7-5-9-10-6-7)11-3-1-2-4-11/h5-6H,1-4H2,(H,9,10)
InChIKeyZCTYYKNBCKBIMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone (CAS 1033055-28-5): Procurement-Ready Physicochemical Identity and Structural Classification


(1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone (CAS 1033055-28-5) is a low-molecular-weight (165.19 Da) heterocyclic building block belonging to the pyrazole-carboxamide class, featuring a 1H-pyrazole ring linked at the 4-position to a pyrrolidine amide . Its computed physicochemical profile includes a topological polar surface area (TPSA) of 48.99 Ų and a consensus LogP of 0.58, placing it within favorable oral drug-like space . The compound is catalogued as a non-polymer ligand (three-letter code UXD) in the Protein Data Bank and has been experimentally resolved in complex with the PHIP2 bromodomain at 1.24 Šresolution [1].

Why (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone Cannot Be Swapped for Regioisomeric or N-Substituted Analogs in Fragment Elaboration and Patent-Driven Synthesis


The pyrazole ring presents three distinct attachment points (N1, C3, C4, C5), each conferring different hydrogen-bond donor/acceptor geometry, dipole orientation, and steric environment. The 4-yl attachment in this compound places the pyrrolidine-carboxamide vector orthogonal to the N1–N2 axis, a geometry that cannot be reproduced by 3-yl or 5-yl regioisomers . An N-methyl substitution (CAS 1176466-13-9), while retaining the 4-yl connectivity, removes the N1–H hydrogen-bond donor critical for target engagement in fragment-based campaigns and alters LogP and molecular weight . Patent literature explicitly distinguishes this compound as an intermediate for histamine H3 receptor antagonists; generic replacement with a 3-yl or N-methyl congener would break the synthetic route and produce a structurally distinct final compound with unknown pharmacological properties [1].

Quantitative Differentiation Evidence for (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone Against Closest Analogs


Regioisomeric Connectivity Governs Hydrogen-Bond Donor Count and Synthetic Versatility: 4-yl vs. 3-yl vs. 5-yl Pyrazole Attachment

The target compound bears the pyrrolidine-carboxamide at the pyrazole C4 position, retaining a free N1–H hydrogen-bond donor (HBD count = 1). The 3-yl regioisomer (CAS 276865-59-9) and 5-yl regioisomer present the amide adjacent to or within the N1–N2 locus, altering the spatial relationship between the HBD and the carbonyl acceptor. This difference is quantified by the distinct InChI Key (ZCTYYKNBCKBIMR for the 4-yl compound vs. distinct keys for regioisomers), confirming non-interchangeable connectivity [1]. The 4-yl isomer uniquely enables N1-alkylation while preserving the C4 carbonyl vector, a feature exploited in the patent synthesis of H3 antagonists [2].

Medicinal Chemistry Fragment-Based Drug Design Synthetic Chemistry

Crystallographic Fragment Screening Validation: Real-Space Correlation Coefficient in PHIP2 Bromodomain (PDB 5RKT)

The compound was identified as a crystallographic fragment hit in a high-throughput X-ray screen against the second bromodomain of PHIP (PHIP2) at the Diamond Light Source XChem facility, part of the SAMPL7 community challenge dataset [1]. Within PDB entry 5RKT, UXD occupies the acetylated-lysine binding pocket and is the author-designated 'Ligand of Interest.' Ligand validation metrics for the best-fitted instance (5RKT_UXD_A_1501) include a real-space correlation coefficient (RSCC) of 0.931 and a real-space R factor (RSR) of 0.253, confirming excellent electron density fit at 1.24 Å resolution [2]. Among 52 fragments screened across 4 distinct sites, UXD was one of 47 fragments bound selectively to the pharmacologically relevant Kac binding site [1].

Structural Biology Fragment-Based Drug Discovery Bromodomain

Patent-Documented Utility as Key Intermediate for Histamine H3 Receptor Antagonists: Structural Requirement for 4-yl Pyrrolidine-Carboxamide

In US Patent US20100113776A1 (Taisho Pharmaceutical), 4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole is explicitly employed as a building block in the synthesis of 1-cyclopentyl-4-{4-[4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]phenoxy}piperidine (Compound No. 1), a histamine H3 receptor antagonist [1]. The synthetic sequence requires the free N1–H for N-arylation with a 4-iodophenoxy-piperidine intermediate, a transformation that cannot be achieved with N-methyl or 3-yl/5-yl analogs without fundamentally altering the route. The patent reports the compound's use at a preparative scale (0.68 g of pyrazole intermediate reacted in the exemplified procedure), demonstrating multi-step synthetic tractability [1].

Histamine H3 Receptor CNS Drug Discovery Synthetic Intermediate

Physicochemical Property Differentiation from N-Methyl Analog: TPSA, LogP, and HBD Count Impact on Fragment Quality Metrics

The target compound has a TPSA of 48.99 Ų, a consensus LogP of 0.58, and 1 hydrogen-bond donor (HBD) . The N-methyl analog (CAS 1176466-13-9, MW 179.22 Da) has a molecular weight +14 Da higher, LogP increased by approximately +0.4 to +0.6 units (estimated from methyl group contribution), and critically, HBD = 0 . Within fragment-based drug design, Rule-of-Three guidelines recommend HBD ≤ 3, TPSA ≤ 60 Ų, and LogP ≤ 3; both compounds satisfy these criteria, but the target compound's HBD = 1 enables a key polar interaction with the target protein that the N-methyl analog cannot form, while still maintaining superior aqueous solubility implied by its lower LogP [1].

Physicochemical Properties Drug-Likeness Fragment Library Design

Vendor Purity Specification Range: 95% to 98% with Documented Batch-to-Batch Variability Requiring COA Verification

Multiple vendors supply this compound at different purity specifications: AKSci offers a minimum purity of 95% , BOC Sciences specifies 97% , and Leyan (Shanghai皓鸿) lists 98% with the explicit note that displayed purity is an '入库指导纯度值' (warehouse guidance value) and actual purity varies per batch . This 3-percentage-point range across suppliers is significant for fragment screening, where impurity profiles can confound biophysical assay results. The compound's LogP of 0.58 and TPSA of 48.99 Ų support the feasibility of achieving >98% purity via standard chromatographic methods, but procurement specifications must include a Certificate of Analysis (COA) confirming batch-specific purity by HPLC or NMR.

Quality Control Procurement Specification Analytical Chemistry

Procurement-Driven Application Scenarios for (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone Based on Verified Evidence


Fragment-Based Drug Discovery Campaigns Targeting Bromodomains and Acetyl-Lysine Binding Pockets

This compound is a validated crystallographic fragment hit against the PHIP2 bromodomain with an RSCC of 0.931 at 1.24 Šresolution, confirming excellent electron density fit in the acetyl-lysine binding pocket [1]. Procurement for fragment library screening or structure-guided elaboration against bromodomain targets is supported by the compound's favorable Rule-of-Three parameters: MW 165 Da, LogP 0.58, TPSA 48.99 Ų, and HBD = 1 . The compound's low molecular weight provides substantial vector space for growth into lead-like molecules [1].

Synthesis of Histamine H3 Receptor Antagonists via N1-Arylation Chemistry

The compound serves as a key intermediate in the patented synthesis of H3 receptor antagonists, specifically exemplified in the preparation of 1-cyclopentyl-4-{4-[4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]phenoxy}piperidine (Taisho Pharmaceutical, US20100113776A1) [2]. Procurement of this specific regioisomer is mandatory; substitution with the 3-yl analog, 5-yl analog, or N-methyl derivative would either fail the N1-arylation step or produce a regioisomeric final compound with unknown pharmacological properties [2].

Computational Chemistry Benchmarking and SAMPL Challenge Participation

This compound is part of the SAMPL7 protein-ligand challenge dataset, a community-wide benchmark for computational methods in fragment screening and pose prediction [1]. Academic and industrial computational chemistry groups procuring this compound can reproduce and extend the published crystallographic data, benchmark docking algorithms, and validate free-energy perturbation (FEP) or molecular dynamics workflows against the experimentally determined binding pose in PDB 5RKT [1].

Building Block for Diversity-Oriented Synthesis of Pyrazole-Containing Compound Libraries

With a single rotatable bond and a free N1–H, this compound is an ideal diversification point for parallel synthesis. The 4-yl pyrrolidine-carboxamide core can undergo N1-alkylation, N1-arylation, or N1-sulfonylation to generate diverse chemotypes. Vendors supply at 95%–98% purity in quantities from 1 g to 10 g, with BOC Sciences, AKSci, and Leyan offering commercial availability . The compound's physicochemical profile (LogP 0.58, TPSA 48.99 Ų) supports chromatographic purification of library products, and its non-hazardous transport classification simplifies international procurement logistics .

Quote Request

Request a Quote for (1H-Pyrazol-4-yl)(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.